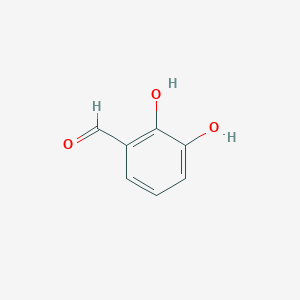

2,3-Dihydroxybenzaldehyde

カタログ番号 B126233

分子量: 138.12 g/mol

InChIキー: IXWOUPGDGMCKGT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05420308

Procedure details

152.0 g (1.0 mol) of o-vanillin and 200 ml of azeotropic hydrobromic acid (47.5% strength) are stirred under reflux in 500 ml of glacial acetic acid for 2.5 hours. The acid mixture is then distilled off and the residue is subjected to fractional vacuum distillation. The redistilled fraction having a boiling point of 120°-125° C./12 mbar is purified by recrystallisation from 1 l of heptane (hexane is also possible and is recovered). 97 g (70% of theory) of 2,3-dihydroxybenzaldehyde of melting point 105°-107° C. are obtained.

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7]C)[C:4]=1[OH:5].Br>C(O)(=O)C>[OH:5][C:4]1[C:6]([OH:7])=[CH:9][CH:10]=[CH:11][C:3]=1[CH:2]=[O:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

152 g

|

|

Type

|

reactant

|

|

Smiles

|

O=CC1=C(O)C(OC)=CC=C1

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The acid mixture is then distilled off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue is subjected to fractional vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is purified by recrystallisation from 1 l of heptane (hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recovered)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=O)C=CC=C1O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 97 g | |

| YIELD: PERCENTYIELD | 70% | |

| YIELD: CALCULATEDPERCENTYIELD | 70.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |